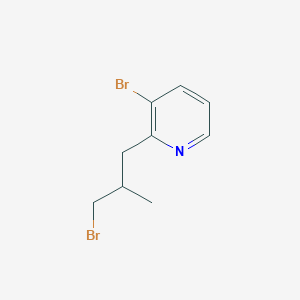

3-Bromo-2-(3-bromo-2-methylpropyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

3-bromo-2-(3-bromo-2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H11Br2N/c1-7(6-10)5-9-8(11)3-2-4-12-9/h2-4,7H,5-6H2,1H3 |

InChI Key |

YEGQUALLCOAJSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=N1)Br)CBr |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 Bromo 2 3 Bromo 2 Methylpropyl Pyridine

Reactivity of Pyridine-Ring Bromine Substituents

The bromine atom at the 3-position of the pyridine (B92270) ring exhibits reactivity characteristic of an aryl halide, particularly one situated on an electron-deficient heterocyclic ring. While it can participate in nucleophilic aromatic substitution under specific conditions, its most significant and versatile reactions involve transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Bromopyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems like pyridine. youtube.com The mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. nih.gov

The regioselectivity of this reaction on the pyridine ring is highly dependent on the position of the leaving group relative to the ring's nitrogen atom. Attack at the C-2 (ortho) and C-4 (para) positions is strongly favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. stackexchange.com Conversely, when the leaving group is at the C-3 (meta) position, as in 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine, the negative charge of the intermediate cannot be stabilized by the nitrogen. stackexchange.com This makes direct SNAr reactions at the 3-position significantly more difficult and less common than at the 2- or 4-positions. Reactions at the 3-position often require harsh conditions or may proceed through alternative mechanisms, such as an elimination-addition pathway involving a highly reactive pyridyne intermediate, which is typically induced by very strong bases. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The most effective and widely used methods for modifying the 3-position of the pyridine ring are transition metal-catalyzed cross-coupling reactions. The 3-bromo substituent serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organic halide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is exceptionally useful for creating biaryl and heteroaryl structures. nih.gov The bromine atom at the C-3 position of the pyridine ring is a suitable substrate for this transformation, allowing for its coupling with a diverse array of aryl and heteroaryl boronic acids. rsc.orgresearchgate.netmdpi.com

The catalytic cycle proceeds through three main steps: oxidative addition of the bromopyridine to a palladium(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromopyridine (B30812) Derivatives

| Aryl Halide | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous media | High |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 98 |

This table presents representative data from studies on similar substrates to illustrate typical reaction conditions and outcomes. researchgate.netmdpi.comacs.org

The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. organic-chemistry.org This reaction can be applied to this compound to introduce an alkenyl substituent at the C-3 position. researchgate.netacs.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org Common conditions involve a palladium catalyst, a base (such as triethylamine), and a polar aprotic solvent like DMF. nih.govnih.gov

Table 2: Examples of Heck Coupling with 3-Bromopyridine Derivatives

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromopyridine | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 95 |

| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 98 |

| 3-Bromoquinoline | Styrene | Pd(OAc)₂ / TBAB | NaOH | DMF | 85 |

This table includes examples from the literature on 3-bromopyridine and related substrates to demonstrate the scope of the Heck reaction. researchgate.netnih.gov

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. nih.gov The reaction is co-catalyzed by palladium and copper complexes. scirp.org This transformation allows for the introduction of an alkynyl moiety at the C-3 position of the pyridine ring, a valuable building block in organic synthesis. scirp.orgresearchgate.net The reaction is typically carried out using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base like triethylamine, which can also serve as the solvent. researchgate.net

Table 3: Examples of Sonogashira Coupling with 3-Bromopyridine Derivatives

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96 |

| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 89 |

| 3-Bromopyridine | 3-Hydroxy-3-methyl-1-butyne | NS-MCM-41-Pd / CuI | Et₃N | Toluene | 34 |

Data in this table is derived from studies on substituted 3-bromopyridines to show representative reaction conditions. nih.govscirp.org

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups and its ability to form C-C bonds between different types of hybridized carbons. uwindsor.canih.gov The 3-bromo group on the pyridine ring can be coupled with aryl, alkenyl, or alkynyl stannanes. The reaction mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant disadvantage of the Stille reaction is the toxicity of the tin reagents and byproducts, which often complicates purification. organic-chemistry.org

Table 4: Examples of Stille Coupling with Heteroaryl Bromides

| Aryl Halide | Organostannane | Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ | None | Toluene | 81 |

| Aryl Bromide | Vinyltributyltin | Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 55 |

| 3-Bromothiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | None | Toluene | 88 |

This table illustrates typical conditions for the Stille coupling of heteroaryl bromides, which are applicable to 3-bromopyridine systems. harvard.edu

Reactivity of the Branched Alkyl Side Chain

The -(3-bromo-2-methylpropyl) side chain contains a primary alkyl bromide (-CH₂Br). This functionality is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. vedantu.com The rate of Sₙ2 reactions is generally fastest for primary alkyl halides and decreases with increasing steric hindrance. vedantu.com In this specific molecule, the methyl group on the adjacent carbon introduces some steric bulk, which may slightly reduce the reaction rate compared to an unbranched bromoalkane.

This reactive site allows for the introduction of a wide variety of functional groups through reaction with different nucleophiles. Examples include:

Amination: Reaction with primary or secondary amines yields secondary or tertiary amines, respectively.

Azide (B81097) Formation: Substitution with sodium azide produces an alkyl azide, a versatile intermediate that can be readily reduced to a primary amine.

Cyanation: Reaction with sodium or potassium cyanide results in a nitrile, thereby extending the carbon chain by one atom.

Ether and Alcohol Formation: Treatment with alkoxides or hydroxide (B78521) ions leads to the formation of ethers or alcohols.

Thioether Synthesis: Reaction with thiolates provides thioethers.

Under strongly basic and sterically hindered conditions (e.g., using potassium tert-butoxide), an E2 elimination reaction could compete with substitution, leading to the formation of an alkene. Furthermore, the pyridine nitrogen itself could potentially act as an intramolecular nucleophile, leading to the formation of a five-membered cyclized quaternary pyridinium (B92312) salt, a process that is often kinetically favorable.

Functionalization of Aliphatic C-H Bonds within the Alkyl Chain

While the two carbon-bromine bonds represent the most prominent reactive sites in this compound, the functionalization of aliphatic C-H bonds is a plausible, albeit challenging, transformation. The direct conversion of C-H bonds to other functional groups is an area of intensive research and typically requires specific catalytic systems.

Table 1: Potential Catalytic Systems for Aliphatic C-H Functionalization

| Catalyst Type | Potential Transformation | Remarks |

| Transition Metal Catalysts (e.g., Rhodium, Palladium) | Alkenylation, Arylation | These reactions often require a directing group to achieve regioselectivity. The pyridine nitrogen in the substrate could potentially serve this role, directing functionalization to a specific C-H bond on the alkyl chain. |

| Radical Initiators | Halogenation, Nitration | Free-radical reactions are generally less selective and could lead to a mixture of products, with reactivity influenced by the stability of the resulting carbon radical. |

Research into the functionalization of pyridines has shown that transition metal catalysts can be employed for C-H activation. researchgate.net In the case of this compound, intramolecular C-H functionalization could potentially be directed by the pyridine nitrogen, although the presence of the highly reactive bromine atoms would likely lead to competitive side reactions. The steric hindrance imposed by the substituent at the 2-position of the pyridine ring can also influence the accessibility of the C-H bonds on the alkyl chain to the catalyst. nih.gov

Transformations Involving the Secondary Bromine Atom on the Alkyl Propyl Chain

The secondary bromine atom on the 2-methylpropyl chain is a versatile functional handle that can participate in a variety of nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution Reactions:

The secondary alkyl bromide can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms.

S(_N)2 Mechanism: This pathway is favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center (if applicable). However, the steric hindrance around the secondary carbon, which is beta-substituted, will decrease the rate of S(_N)2 reactions. msu.eduvedantu.com

S(_N)1 Mechanism: This mechanism is favored by weak nucleophiles and polar protic solvents. It proceeds through a carbocation intermediate. The stability of the secondary carbocation can be influenced by the adjacent pyridine ring.

Elimination Reactions:

Competition between substitution and elimination is a key consideration for secondary alkyl halides. msu.edu

E2 Mechanism: This pathway is favored by strong, bulky bases and results in the formation of an alkene. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will be influenced by the steric bulk of the base.

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the S(_N)1 reaction and is favored by weak bases and heat.

Table 2: Predicted Reactivity of the Secondary Bromine Atom

| Reaction Type | Reagent/Conditions | Favored Mechanism | Potential Product(s) |

| Nucleophilic Substitution | Strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻) in aprotic solvent | S(_N)2 | Substituted propyl chain |

| Nucleophilic Substitution | Weak nucleophile (e.g., H₂O, ROH) in protic solvent | S(_N)1 | Alcohol or ether product |

| Elimination | Strong, bulky base (e.g., t-BuOK) | E2 | Alkene |

| Elimination | Weak base, heat | E1 | Alkene |

The reactivity of the secondary alkyl bromide can also be harnessed in reductive coupling reactions, where it can be coupled with aryl halides in the presence of a nickel catalyst. nih.gov

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyridines

The presence of multiple reactive sites—the aryl bromide, the alkyl bromide, and potentially the C-H bonds—necessitates careful control of reaction conditions to achieve selective transformations.

Control of Reaction Site in the Presence of Multiple Reactive Centers

Achieving chemoselectivity in a molecule with both an aryl bromide and an alkyl bromide is a common challenge in organic synthesis. The inherent reactivity differences between these two functional groups can be exploited to favor reaction at one site over the other.

Nucleophilic Substitution: Aryl halides are generally much less reactive towards nucleophilic substitution than alkyl halides. quora.com This is due to the increased strength of the C(sp²)–Br bond and the delocalization of lone pairs on the bromine atom into the aromatic ring. Therefore, reactions with typical nucleophiles will almost exclusively occur at the secondary alkyl bromide.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): These reactions are highly versatile for the functionalization of aryl halides. Under standard conditions for these reactions, the aryl bromide is significantly more reactive than the alkyl bromide. This allows for selective functionalization of the pyridine ring while leaving the alkyl bromide intact. It is possible to achieve selective coupling at the alkyl bromide position, but this often requires specialized catalytic systems, such as those based on nickel. nih.gov

Table 3: Predicted Chemoselectivity of this compound

| Reaction Type | Reagent/Conditions | Predicted Major Reaction Site | Rationale |

| Nucleophilic Substitution | NaCN, DMSO | Secondary alkyl bromide | C(sp³)–Br bond is weaker and more susceptible to nucleophilic attack than the C(sp²)–Br bond. quora.com |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Aryl bromide on the pyridine ring | Oxidative addition of palladium to the aryl bromide is much faster than to the alkyl bromide. researchgate.net |

| Nickel-Catalyzed Reductive Coupling | Alkyl bromide, Ni catalyst, reducing agent | Aryl bromide | Can be selective for the aryl bromide, but conditions can be tuned to involve the alkyl bromide. nih.gov |

Steric and Electronic Influences on Reaction Pathways and Outcomes

Both steric and electronic factors play a crucial role in determining the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The bromine atom at the 3-position further influences the electronic distribution in the ring. The electron-withdrawing nature of the pyridine nitrogen can also influence the reactivity of the adjacent alkyl chain.

Steric Effects: The 2-(3-bromo-2-methylpropyl) group at the 2-position of the pyridine ring introduces significant steric hindrance. This steric bulk can:

Hinder the approach of reagents to the nitrogen atom and the adjacent 3-bromo substituent. nih.gov

Influence the rate of substitution reactions at the secondary bromine on the alkyl chain. msu.eduvedantu.com

Potentially favor the formation of the less substituted (Hofmann) alkene in elimination reactions if a bulky base is used.

The interplay of these steric and electronic effects is critical for predicting reaction outcomes. For instance, in a palladium-catalyzed cross-coupling reaction at the 3-bromo position, the steric hindrance from the adjacent alkyl group could necessitate the use of specific ligands on the palladium catalyst to facilitate the reaction.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Pyridine (B92270) Functionalization

The introduction of alkyl and bromo substituents onto a pyridine ring, as seen in 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine, can be achieved through various reaction pathways. Mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the intricate steps involved in these transformations.

The direct alkylation of pyridines via C-H activation is a highly sought-after transformation due to its atom economy. beilstein-journals.org Various transition-metal-catalyzed reactions have been developed to achieve this, often involving rhodium, palladium, or iridium catalysts. beilstein-journals.orgacs.orgnih.gov The mechanism of these reactions typically involves the coordination of the pyridine nitrogen to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. beilstein-journals.orgrsc.org This intermediate can then react with an alkylating agent.

For instance, Rh(I)-catalyzed alkylation of pyridines with olefins has been shown to proceed through the formation of a Rh-carbene intermediate. nih.gov Steric hindrance at the ortho-position of the pyridine ring can promote the necessary equilibrium shift from an N-bound to a C-bound Rh complex, facilitating the alkylation. acs.org

Table 1: Key Steps in Transition-Metal-Catalyzed Pyridine C-H Alkylation

| Step | Description |

|---|---|

| Coordination | The pyridine nitrogen coordinates to the transition metal center. |

| C-H Activation | The metal center facilitates the cleavage of a C-H bond, typically at the ortho position, to form a metallacycle. |

| Reaction with Alkylating Agent | The metallated pyridine intermediate reacts with an alkylating agent (e.g., an alkene or alkyl halide). |

| Reductive Elimination/Product Release | The alkylated product is released, and the catalyst is regenerated. |

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping out the energy profiles of these catalytic cycles and identifying the rate-limiting steps. beilstein-journals.org

The bromination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. chemrxiv.org Such reactions often require harsh conditions, such as high temperatures and the use of strong Lewis acids. chemrxiv.org An alternative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This strategy transforms the electron-deficient pyridine into a more reactive, polarized alkene system amenable to halogenation with reagents like N-bromosuccinimide (NBS). chemrxiv.org

Halogen exchange, particularly bromine-lithium exchange, is a powerful tool for the functionalization of bromopyridines. acs.org This reaction is typically performed at low temperatures using organolithium reagents. tcnj.edu The mechanism involves the formation of a highly reactive lithiated pyridine intermediate, which can then be quenched with an electrophile. nih.govnih.gov The regioselectivity of the exchange can be influenced by the substitution pattern on the pyridine ring and the presence of directing groups.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to facilitate selective bromine-magnesium exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.govnih.gov This method proceeds through the formation of a magnesium "ate" complex. nih.gov

Radical-based pathways offer an alternative to traditional ionic mechanisms for pyridine functionalization. acs.org The Minisci reaction, for example, involves the addition of a radical to the protonated pyridine ring. nih.gov More recent strategies have focused on the generation of pyridinyl radicals through single-electron transfer (SET) reduction of pyridinium (B92312) ions. acs.org These pyridinyl radicals can then couple with other radical species, such as allylic radicals, to form new C-C bonds with distinct regioselectivity compared to classical Minisci chemistry. acs.org

Photoredox catalysis has emerged as a mild and efficient method for generating pyridyl radicals from halopyridines. nih.gov Selective single-electron reduction of a halopyridine can generate the corresponding heteroaryl radical, which can then undergo addition to alkenes or alkynes. nih.gov Mechanistic investigations, combining experimental and computational approaches, support a proton-coupled electron transfer mechanism in these reactions. nih.gov Mechanochemically activated magnesium has also been shown to mediate the C-4 alkylation of pyridines through a proposed radical-radical coupling pathway. organic-chemistry.org

The halogen-metal exchange reaction on bromopyridines is a fundamental transformation that proceeds through highly reactive organometallic intermediates. nih.gov When using organolithium reagents, a lithiated pyridine is formed. acs.org The stability of these intermediates is crucial and often requires cryogenic temperatures to prevent side reactions. nih.gov

In reactions employing a combination of Grignard reagents and organolithiums, magnesium "ate" complexes are proposed as key intermediates. nih.gov These species exhibit different reactivity and stability profiles compared to their lithium counterparts. The formation of such intermediates allows for halogen-metal exchange to be performed under milder conditions. nih.govnih.gov The structure of these intermediates can be influenced by coordinating solvents like THF and the presence of additives such as lithium chloride.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of pyridine functionalization. acs.orgmdpi.com These methods provide detailed insights into reaction pathways, the structures of transition states, and the energetics of various steps, which are often difficult to probe experimentally. acs.orgnih.govnih.gov

DFT calculations are widely used to model the potential energy surfaces of chemical reactions. By locating the minimum energy structures of reactants, intermediates, and products, as well as the transition state structures connecting them, a detailed reaction profile can be constructed. acs.orgresearchgate.netrsc.org This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. acs.orgnih.gov

In the context of pyridine C-H activation, DFT studies have been employed to elucidate the role of catalysts, compare different catalytic cycles, and explain observed regioselectivities. beilstein-journals.orgacs.orgnih.govrsc.org For example, computational studies on the Pd-catalyzed C-H arylation of pyridine using a transient activator strategy revealed the origin of the diarylating selectivity and the role of the copper co-catalyst. acs.org

DFT calculations have also been applied to understand the mechanism of pyridine halogenation. nih.gov Studies on a phosphine-mediated 4-halogenation of pyridines indicated that the C-halogen bond formation occurs via an SNAr pathway and that phosphine (B1218219) elimination is the rate-determining step. nih.gov These calculations also explained the differences in reactivity based on the substitution pattern of the pyridine. nih.gov

Table 2: Applications of DFT in Studying Pyridine Functionalization

| Application | Description |

|---|---|

| Reaction Pathway Elucidation | Mapping the sequence of elementary steps in a reaction mechanism. acs.orgresearchgate.net |

| Transition State Characterization | Determining the geometry and energy of the highest point on the reaction coordinate, which governs the reaction rate. acs.orgnih.gov |

| Energetics Calculation | Calculating activation energies, reaction enthalpies, and free energies to predict reaction feasibility and selectivity. acs.orgnih.gov |

| Catalyst Design | Understanding catalyst-substrate interactions to design more efficient and selective catalysts. |

| Regioselectivity Prediction | Explaining and predicting the position of functionalization on the pyridine ring. acs.org |

These computational approaches provide a molecular-level understanding of the factors controlling the functionalization of pyridines, guiding the development of new and improved synthetic methodologies relevant to the synthesis of complex molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation States of Organometallic Reagents

Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the dynamic behavior of molecules, including conformational changes and intermolecular interactions. rsc.org In the context of organometallic reagents derived from this compound, such as an organolithium derivative, MD simulations can provide critical insights into their structure and reactivity in solution.

Conformational Analysis: The 2-(3-bromo-2-methylpropyl) substituent introduces significant conformational flexibility. MD simulations can be employed to explore the potential energy surface of this side chain, identifying low-energy conformers and the rotational barriers between them. Understanding the preferred spatial arrangement of this bulky group is essential, as it directly influences the steric environment around the pyridine ring and, consequently, the accessibility of reactive sites. The simulations can model the torsional angles of the propyl chain and predict the most stable conformations in different solvent environments.

Aggregation States: Organolithium reagents are well-known to exist as aggregates (such as dimers, tetramers, or hexamers) in solution, a phenomenon driven by the polar nature of the carbon-lithium bond and the electron-deficient character of lithium. fiveable.mewikipedia.org The state of aggregation significantly impacts the reagent's nucleophilicity and basicity. numberanalytics.com MD simulations can model the self-assembly of organolithium monomers derived from this compound. By simulating the interactions between multiple reagent molecules, researchers can predict the likely size and structure of these aggregates. Factors influencing aggregation, such as the choice of solvent (polar vs. non-polar) and temperature, can be systematically studied to understand their effect on the equilibrium between different aggregation states. numberanalytics.com

Table 1: Factors Influencing Aggregation of Organometallic Reagents in MD Simulations

| Factor | Influence on Aggregation | Rationale |

| Solvent Polarity | Non-polar solvents (e.g., hexane) favor higher-order aggregates. Polar solvents (e.g., THF) favor smaller aggregates or monomers. numberanalytics.com | Polar solvents can coordinate with the lithium centers, breaking up the aggregate structure and solvating the monomeric species. numberanalytics.com |

| Steric Hindrance | Bulky organic substituents can disfavor the formation of large, tightly packed aggregates. | Steric clash between large groups on different monomers can prevent optimal geometry for aggregation. |

| Temperature | Higher temperatures can favor smaller aggregates or monomeric forms. | Increased thermal energy can overcome the electrostatic interactions holding the aggregates together. fiveable.me |

| Additives | Coordinating agents like TMEDA (tetramethylethylenediamine) can break down aggregates. | The additive chelates the lithium cations, effectively sequestering them from forming larger clusters. |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides predictive models to forecast the outcome of chemical reactions, particularly their regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the product). For a molecule as complex as this compound, these predictions are invaluable for designing synthetic routes.

Regioselectivity: Density Functional Theory (DFT) calculations are commonly used to determine the most likely sites for electrophilic or nucleophilic attack. By calculating the distribution of electron density and the molecular electrostatic potential (MEP), researchers can identify electron-rich and electron-deficient regions of the molecule. mdpi.com For instance, in a potential metal-halogen exchange reaction, DFT can predict whether the lithium-bromine exchange is more favorable at the C3 position on the ring or on the propyl side chain. Similarly, for nucleophilic addition to the pyridine ring, calculations can determine whether the attack is more likely to occur at the C4 or C6 position, which is a known reaction pathway for activated pyridines. elsevierpure.com

Stereoselectivity: When reactions create a new chiral center, computational models can predict which stereoisomer will be the major product. The bulky and conformationally complex 2-(3-bromo-2-methylpropyl) group can act as a chiral director. By modeling the transition states of competing reaction pathways, chemists can calculate their relative activation energies. The pathway with the lower activation energy corresponds to the kinetically favored product. This analysis is crucial for predicting the diastereoselectivity of reactions where a reagent approaches the pyridine ring from either face, with the bulky side chain sterically hindering one of the approaches.

Table 2: Computational Methods for Predicting Reaction Selectivity

| Selectivity Type | Computational Method | Information Obtained | Predicted Outcome for this compound |

| Regioselectivity | DFT, Molecular Electrostatic Potential (MEP) Mapping | Identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.com | Determines the most probable site for reactions like lithiation, nucleophilic addition, or electrophilic substitution. |

| Stereoselectivity | Transition State Theory, Quantum Theory of Atoms in Molecules (QTAIM) | Calculation of activation energies for different stereochemical pathways. Analysis of non-covalent interactions guiding the approach of a reagent. | Predicts the favored diastereomer in additions to the pyridine ring or reactions at the chiral center of the side chain. |

Analysis of Steric and Electronic Factors Governing Reactivity

The chemical behavior of this compound is governed by a delicate interplay of steric and electronic factors. Computational studies allow for the quantitative analysis of these properties.

Electronic Factors: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of the electron-withdrawing bromine atom at the C3 position. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule, revealing the partial positive charges on the carbon atoms of the ring, making them susceptible to nucleophilic attack. researchgate.net Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into reactivity. The energy of the LUMO (Lowest Unoccupied Molecular Orbital) and its spatial distribution indicate the most likely sites for accepting electrons from a nucleophile. mdpi.com For substituted pyridines, these calculations help explain the regioselectivity of substitution and addition reactions. elsevierpure.com

Steric Factors: The primary steric influence arises from the large 2-(3-bromo-2-methylpropyl) group. This substituent physically obstructs access to the nitrogen lone pair and the C3 position of the pyridine ring. Steric maps, generated computationally, can visualize the accessible surface area for an incoming reagent. This steric hindrance can force reactions to occur at less electronically favored but more accessible positions, such as the C4 or C6 carbons. For example, the coordination of a bulky Lewis acid to the pyridine nitrogen might be significantly impeded compared to a less substituted pyridine. This steric shielding is a critical factor in controlling the regioselectivity of reactions involving this substrate.

Table 3: Interplay of Steric and Electronic Effects on Reactivity

| Reaction Type | Electronic Influence | Steric Influence | Predicted Outcome |

| Nucleophilic Aromatic Substitution | The electron-deficient ring (due to N and Br) activates the ring for attack. elsevierpure.com | The bulky C2-substituent hinders attack at the C3-position and potentially the N-atom. | Attack is favored at the C4 or C6 positions. |

| Deprotonation (Metalation) | The bromine at C3 enhances the acidity of the proton at C4. | The C2-substituent may sterically direct a bulky base (like LDA) to the C6-proton. | Competition between C4 and C6 metalation, depending on the base used. |

| Coordination to Nitrogen | The nitrogen lone pair is a basic and coordinating site. | The C2-substituent sterically shields the nitrogen atom. | Coordination may be difficult for bulky Lewis acids or metal centers. |

Advanced Analytical and Spectroscopic Characterization Methodologies in Organic Chemistry

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, indispensable for isolating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity. For a dibrominated heterocyclic compound, both gas and liquid chromatography techniques, coupled with highly sensitive and selective detectors, are employed.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is amenable to GC analysis. The choice of detector is critical for achieving the required sensitivity and selectivity.

GC-MS: This is the most common configuration, providing both retention time data for separation and mass spectra for identification. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "fingerprint," for the molecule, confirming its identity. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing on specific fragment ions characteristic of the compound. thermofisher.comnih.gov

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative functional groups, particularly halogens. scioninstruments.comgcms.cz The two bromine atoms in the molecule make it an ideal candidate for highly sensitive detection by GC-ECD, allowing for trace-level quantification far below what might be achievable with a less selective flame ionization detector (FID). scioninstruments.comresearchgate.net This is particularly useful for purity assessments where trace halogenated impurities must be detected.

Halogen-Specific Detector (XSD): The XSD offers even greater selectivity than the ECD by responding almost exclusively to halogen-containing compounds. nih.gov The detector works by pyrolyzing the column effluent, and the resulting free halogens generate a measurable electrical current. nih.govdavidsonanalytical.co.uk This virtually eliminates interference from non-halogenated matrix components, providing a clean baseline and highly specific detection of the target compound and any brominated impurities. nih.gov

Retention indices (RI) are often calculated to provide a more transferable measure of a compound's retention behavior than retention time alone. nih.govresearchgate.net These values are determined by running a series of n-alkanes alongside the analyte. mdpi.com

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5%-phenyl-polymethylsiloxane) | Standard non-polar to mid-polar column offering good resolution for a wide range of organic molecules. mdpi.commdpi.com |

| Injector | Split/Splitless, 280 °C | Ensures efficient volatilization without thermal degradation. thermofisher.com |

| Carrier Gas | Helium, 1 mL/min constant flow | Inert carrier gas compatible with MS, ECD, and XSD detectors. thermofisher.com |

| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Detectors | Mass Spectrometer (MS), Electron Capture (ECD), Halogen Specific (XSD) | MS for identification; ECD and XSD for highly sensitive and selective quantification. scioninstruments.comnih.gov |

For compounds that may be thermally labile or not sufficiently volatile for GC, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. mdpi.com Coupling HPLC with mass spectrometry provides a powerful tool for analysis.

LC-MS/MS: Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, offers exceptional selectivity and sensitivity. mdpi.com A specific precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected and fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and is a gold standard for quantification in complex matrices. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which typically keep the molecule intact, preserving the molecular ion for fragmentation analysis. chromatographyonline.comresearchgate.net

Orthogonal Acceleration Time-of-Flight Mass Spectrometry (oaTOFMS): When coupled with HPLC, oaTOFMS provides high-resolution mass data. researchgate.net This allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula and adding a high degree of confidence to the compound's identification. researchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| HPLC Column | C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size | Standard column for the separation of moderately polar to non-polar organic compounds. |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for positive ion ESI-MS. researchgate.net |

| Gradient | 50% B to 95% B over 10 minutes | Gradient elution is effective for separating components in a mixture with varying polarities. |

| Flow Rate | 0.4 mL/min | A typical flow rate compatible with standard ESI sources. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the nitrogen atom on the pyridine (B92270) ring to form [M+H]+. researchgate.net |

| Mass Analyzer | Tandem Quadrupole (MS/MS) or oaTOF | MS/MS for targeted quantification; oaTOF for accurate mass confirmation. researchgate.netnih.gov |

For an unambiguous determination of all bromine-containing species in a sample, the coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a uniquely powerful technique. nih.gov The ICP-MS acts as an element-specific detector, atomizing and ionizing all compounds eluting from the HPLC column and measuring the response specifically at the mass-to-charge ratios for bromine isotopes (m/z 79 and 81). nih.govs4science.at

This approach provides a "bromatogram," which shows a signal only for bromine-containing compounds. nih.gov It can quantify the target compound while also revealing the presence of any other brominated impurities, even if their chemical structures are unknown. The use of a Dynamic Reaction Cell (DRC) helps to remove polyatomic interferences that could otherwise obscure the bromine signals, ensuring highly accurate and sensitive detection. s4science.atthermofisher.com This method is definitive for assessing the purity of a sample with respect to its elemental (bromine) composition. selectscience.net

Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

While chromatography separates and quantifies, spectroscopy provides the detailed structural information necessary to confirm that the correct molecule has been synthesized.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would be used to fully characterize this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the aliphatic side chain. The chemical shifts, integration (proton count), and coupling patterns (spin-spin splitting) would provide initial structural information. The ¹³C NMR spectrum, often run with broadband proton decoupling, shows a single peak for each unique carbon atom. researchgate.net A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships (¹H-¹H), allowing for the mapping of adjacent protons through the carbon skeleton. rsc.org For instance, it would connect the protons within the -CH₂-CH-CH₂Br fragment of the side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton. uvic.canih.gov

Rapid Injection NMR: While less common, this specialized technique could be used to study the mechanism of the reaction that forms the target compound. By rapidly mixing reagents inside an NMR tube and acquiring spectra in quick succession, it is sometimes possible to detect and characterize short-lived reaction intermediates, providing insight into the reaction pathway.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|---|

| 4 | Pyridine CH | ~7.8-8.0 | ~140 | Correlates with C2, C3, C5, C6 |

| 5 | Pyridine CH | ~7.2-7.4 | ~123 | Correlates with C3, C4, C6 |

| 6 | Pyridine CH | ~8.4-8.6 | ~151 | Correlates with C2, C4, C5 |

| 1' | Side Chain CH₂ | ~3.0-3.3 | ~40 | Correlates with C2, C2', C3' |

| 2' | Side Chain CH | ~2.2-2.5 | ~35 | Correlates with C1', C3', C4' |

| 3' | Side Chain CH₂Br | ~3.4-3.6 | ~38 | Correlates with C2', C4' |

| 4' | Side Chain CH₃ | ~1.1-1.3 | ~18 | Correlates with C2', C3' |

| 2 | Pyridine C-Alkyl | - | ~160 | - |

| 3 | Pyridine C-Br | - | ~120 | - |

HRMS is essential for confirming the elemental composition of a newly synthesized compound. measurlabs.comazolifesciences.com It measures the mass-to-charge ratio (m/z) to a high degree of precision (typically four or five decimal places), allowing for the calculation of a unique molecular formula. researchgate.netnih.gov

For this compound (C₁₀H₁₂Br₂N₂), a key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance. savemyexams.comweebly.com A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion [M]⁺•, [M+2]⁺•, and [M+4]⁺• in a ratio of roughly 1:2:1. msu.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization would include:

Loss of a bromine radical: Resulting in a [M-Br]⁺ fragment. This fragment would still contain one bromine atom and thus would show a characteristic 1:1 isotopic pattern for its [M-Br]⁺ and [M-Br+2]⁺ peaks.

Cleavage of the side chain: Benzylic-type cleavage (alpha-cleavage to the pyridine ring) could lead to the loss of a C₄H₈Br radical, leaving a fragment corresponding to the bromopyridinylmethyl cation.

Loss of HBr: Elimination of hydrogen bromide is also a possible fragmentation pathway.

| Ion Formula | Description | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [C₁₀H₁₂⁷⁹Br₂N]⁺ | Molecular Ion (M) | 319.9442 |

| [C₁₀H₁₂⁷⁹Br⁸¹BrN]⁺ | Molecular Ion (M+2) | 321.9421 |

| [C₁₀H₁₂⁸¹Br₂N]⁺ | Molecular Ion (M+4) | 323.9401 |

| [C₁₀H₁₂⁷⁹BrN]⁺ | Fragment: Loss of Br radical | 241.0280 |

| [C₆H₅⁷⁹BrN]⁺ | Fragment: Alpha-cleavage | 171.9654 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the analysis of molecular vibrations, providing a molecular fingerprint by identifying the functional groups present in a compound. edinst.com While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that alter the molecule's polarizability. edinst.comksu.edu.sa For a molecule like this compound, these techniques are invaluable for confirming its structural integrity by identifying the characteristic vibrational modes of the substituted pyridine ring, the alkyl chain, and the carbon-bromine bonds.

The primary vibrational modes expected for this compound can be categorized as follows:

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations produce a set of characteristic bands in the 1600-1400 cm⁻¹ range, which are sensitive to the substitution pattern. elixirpublishers.com Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also expected and are often strong in the Raman spectrum. In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Alkyl Group Vibrations: The 2-methylpropyl substituent will exhibit characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2975-2850 cm⁻¹ range. Bending (scissoring, rocking, wagging, and twisting) vibrations for these groups will appear in the 1470-1370 cm⁻¹ region.

Carbon-Bromine Vibrations: The C-Br stretching vibrations are expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 700 and 500 cm⁻¹. The presence of two bromine atoms in different chemical environments (one on the aromatic ring and one on the alkyl chain) may give rise to distinct C-Br stretching bands. These vibrations are often more prominent in the Raman spectrum than in the IR spectrum.

Based on these considerations, a table of predicted characteristic vibrational frequencies for this compound can be compiled.

Interactive Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

| 3100-3000 | Pyridine C-H Stretch | Medium | Medium |

| 2975-2850 | Alkyl C-H Stretch | Strong | Strong |

| 1600-1550 | Pyridine Ring (C=C, C=N) Stretch | Medium-Strong | Medium-Strong |

| 1470-1430 | Pyridine Ring (C=C, C=N) Stretch | Medium-Strong | Medium-Strong |

| 1470-1370 | Alkyl C-H Bending | Medium | Medium |

| 1200-1000 | Pyridine Ring In-Plane Bending | Medium-Strong | Weak |

| 900-650 | Pyridine Ring Out-of-Plane Bending | Strong | Weak |

| 700-550 | C-Br Stretch (Aromatic) | Medium-Strong | Strong |

| 650-500 | C-Br Stretch (Alkyl) | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structure and Conformation Determination

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental data regarding its crystal structure, such as unit cell parameters and atomic coordinates, are unavailable. However, a hypothetical analysis of its likely solid-state structure and conformation can be proposed based on crystallographic data from analogous substituted bromopyridine derivatives found in the Cambridge Structural Database.

Molecular Conformation:

The conformation of this compound will be primarily determined by the torsion angles around the single bonds connecting the 2-methylpropyl group to the pyridine ring and within the alkyl chain itself. The rotation around the C2(pyridine)-C(alkyl) bond will be influenced by steric hindrance between the alkyl group and the bromine atom at the C3 position of the pyridine ring. It is anticipated that the molecule will adopt a conformation that minimizes these steric clashes. The bulky 2-methylpropyl group is likely to be oriented out of the plane of the pyridine ring. The conformation of the propyl chain itself will likely adopt a staggered arrangement to minimize torsional strain.

Crystal Packing:

The packing of this compound molecules in a crystal lattice would be governed by a combination of intermolecular forces. Given the presence of the pyridine ring and bromine atoms, several types of interactions can be anticipated:

π-π Stacking: The electron-deficient pyridine rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. These interactions could involve offset face-to-face or edge-to-face arrangements of the pyridine rings of adjacent molecules. mdpi.com

Halogen Bonding: The bromine atoms, particularly the one attached to the sp²-hybridized carbon of the pyridine ring, can act as halogen bond donors, forming interactions with the nitrogen atom of the pyridine ring of a neighboring molecule (Br···N interactions). researchgate.net

For illustrative purposes, the table below presents typical crystallographic parameters for a related brominated pyridine derivative, 3-Bromopyridine-2-carbonitrile, to provide context for the type of data obtained from an X-ray crystallographic analysis. iucr.org

Interactive Table 2: Example Crystallographic Data for a Related Compound (3-Bromopyridine-2-carbonitrile)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8821(2) |

| b (Å) | 10.7410(3) |

| c (Å) | 7.4169(2) |

| β (°) | 111.458(1) |

| Volume (ų) | 627.88(3) |

| Z | 4 |

| Key Intermolecular Interactions | Br···N contacts, π–π stacking |

Data from the crystallographic study of 3-Bromopyridine-2-carbonitrile. iucr.org

A future X-ray crystallographic study of this compound would be necessary to definitively determine its molecular conformation and crystal packing arrangement.

Emerging Methodologies and Sustainable Chemistry Approaches in Halogenated Pyridine Synthesis

Flow Chemistry Applications in Pyridine (B92270) Synthesis and Functionalization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool in modern organic synthesis. Its application to the synthesis and functionalization of pyridines offers significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Reactors for Enhanced Efficiency, Safety, and Scale-up

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency and product yields. vcu.edu The high surface-area-to-volume ratio in these reactors allows for excellent heat transfer, mitigating the risks associated with highly exothermic reactions, which are common in halogenation processes. This inherent safety feature is a significant advantage over traditional batch processing. nih.gov

The ability to safely handle hazardous reagents is a key benefit of continuous flow systems. For instance, the in situ generation of toxic and corrosive molecular bromine (Br₂) from safer precursors like HBr or KBr can be seamlessly integrated into a flow process. This approach minimizes the handling and storage of hazardous materials, significantly improving operational safety. nih.gov

Furthermore, scaling up a reaction in a continuous flow system is typically more straightforward than in batch production. Instead of using larger, potentially less efficient reactors, the production capacity can be increased by extending the operation time or by running multiple reactors in parallel. This "scaling-out" approach avoids the challenges often encountered in translating a batch process from the laboratory to an industrial scale. Researchers at Virginia Commonwealth University have demonstrated the potential of this approach by converting a five-step batch process for the synthesis of a pyridine-containing drug, Nevirapine, into a single continuous flow step, resulting in a yield increase from 58% to 92% and a projected 75% reduction in production costs. vcu.edu

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Number of Steps | 5 | 1 |

| Yield | 58% | 92% |

| Projected Cost Reduction | - | 75% |

Microreactor Technology for Handling Unstable Intermediates and Precise Control

Microreactors, a type of continuous flow reactor with channel dimensions in the sub-millimeter range, offer unparalleled control over reaction conditions. This precise control is particularly advantageous for reactions involving unstable intermediates, which can be generated and consumed in situ within the microreactor, minimizing their decomposition. bme.hu

The rapid mixing and heat transfer capabilities of microreactors can lead to significantly shorter reaction times and higher selectivities compared to batch reactions. researchgate.net For example, the N-oxidation of pyridine derivatives, a common functionalization reaction, has been successfully performed in a continuous flow microreactor, achieving yields of up to 99% with reaction times much shorter than those required in batch processing. organic-chemistry.orgthieme-connect.com This technology has also been applied to the hydrogenation of pyridine to piperidine, demonstrating milder reaction conditions and reduced reaction times.

| Substrate | Yield in Microreactor | Reaction Time |

|---|---|---|

| Pyridine | 99% | Significantly shorter than batch |

| Substituted Pyridines | Up to 99% | Significantly shorter than batch |

Green Chemistry Principles in the Synthesis of Brominated Pyridines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize the environmental impact of chemical processes. In the synthesis of brominated pyridines, this has led to the exploration of catalyst-free reactions, the use of sustainable solvents, and the application of electrochemistry.

Catalyst-Free and Metal-Free Protocols for Reduced Environmental Impact

The use of heavy metal catalysts in organic synthesis, while often effective, can lead to environmental contamination and product contamination. Consequently, there is a growing interest in developing catalyst-free and metal-free reactions. For the synthesis of halogenated pyridines, several transition-metal-free approaches have been reported. sci-hub.se These methods often rely on the inherent reactivity of the pyridine ring under specific conditions, thereby avoiding the need for metal catalysts. researchgate.net

For instance, a metal-free method for the C-5 bromination of pyridine has been developed, offering a more environmentally friendly alternative to traditional metal-catalyzed processes. researchgate.net Similarly, the synthesis of C-4 substituted pyridines has been achieved using a metal-free radical addition/coupling mechanism. acs.org These approaches reduce the environmental burden associated with metal catalysts and simplify product purification.

Utilization of Sustainable Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives, such as water, supercritical fluids, or ionic liquids. nih.gov

In the context of halogenated pyridine synthesis, water has been successfully employed as a solvent for the amination of various polyhalogenated pyridine derivatives, providing a more environmentally benign process. acs.org The use of water as a solvent in the bromination of aromatic compounds has also been explored, offering a non-flammable and non-toxic reaction medium. hrpub.org

Beyond solvents, the choice of reagents is also crucial. The use of safer and more sustainable brominating agents is an active area of research. For example, protocols that generate bromine in situ from less hazardous precursors reduce the risks associated with handling and storing elemental bromine. nih.gov

Electrochemical Synthesis for Atom Economy and Waste Reduction

Electrochemical synthesis, which uses electricity to drive chemical reactions, is an inherently green technology. It often proceeds under mild conditions and can eliminate the need for stoichiometric reagents, leading to higher atom economy and reduced waste generation. jocpr.comwikipedia.org

The electrochemical approach has been successfully applied to the synthesis of brominated pyridine derivatives. For example, the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has been demonstrated, offering a metal- and oxidant-free method. researchgate.net Furthermore, a facile and sustainable electrochemical protocol for the regioselective meta-bromination of pyridine derivatives has been developed, utilizing inexpensive and safe bromine salts. acs.org These electrochemical methods provide a powerful tool for the clean and efficient synthesis of halogenated pyridines, aligning with the core principles of green chemistry by minimizing waste and environmental impact. nih.govrsc.org

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, efficiency, and scalability vcu.edunih.gov | In situ generation of bromine for bromination reactions nih.gov |

| Microreactor Technology | Precise control, handling of unstable intermediates bme.hu | High-yield N-oxidation of pyridines organic-chemistry.orgthieme-connect.com |

| Catalyst-Free Protocols | Reduced environmental impact, simplified purification sci-hub.se | Metal-free C-5 bromination of pyridine researchgate.net |

| Sustainable Solvents | Reduced toxicity and environmental harm nih.gov | Amination of polyhalogenated pyridines in water acs.org |

| Electrochemical Synthesis | High atom economy, reduced waste, mild conditions jocpr.com | Electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines researchgate.net |

Future Research Directions and Academic Impact of Complex Pyridine Derivatives

Development of Novel Synthetic Routes to Architecturally Complex Brominated Pyridines

The synthesis of polysubstituted and structurally complex pyridines remains a significant challenge in organic chemistry. researchgate.net Future research will likely focus on developing more efficient, selective, and sustainable methods for constructing molecules like 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine. Traditional methods for pyridine (B92270) synthesis often require harsh conditions and may lack regioselectivity. organic-chemistry.org

Modern synthetic strategies that could be explored include:

C-H Activation/Functionalization: Direct and selective bromination of pre-functionalized pyridine scaffolds is a promising approach. Recent advancements in transition-metal-catalyzed C-H activation could enable the late-stage introduction of bromine atoms, offering a more convergent and flexible synthetic route.

Multi-component Reactions: Designing one-pot, multi-component reactions could provide a rapid and atom-economical pathway to complex pyridine structures. researchgate.net Such reactions could involve the condensation of simpler, readily available starting materials to assemble the pyridine core and its substituents in a single step.

Flow Chemistry and Automation: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for exothermic bromination reactions.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Cyclocondensation | Well-established methods | Harsh reaction conditions, limited regioselectivity, multi-step processes. |

| C-H Activation/Halogenation | High atom economy, late-stage functionalization | Catalyst development, achieving high regioselectivity in complex substrates. |

| Multi-component Reactions | High efficiency, molecular diversity | Discovery of suitable reaction partners and catalysts, control of stereochemistry. |

| Flow Chemistry | Enhanced safety and control, scalability | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The presence of two distinct bromine atoms in this compound—one on the aromatic ring and one on the aliphatic side chain—offers a rich platform for investigating selective chemical transformations. The differential reactivity of these C-Br bonds can be exploited to achieve site-specific modifications.

Future research in this area could focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the aryl C-Br bond or the alkyl C-Br bond is a key objective. This would allow for the sequential introduction of different functional groups, leading to a diverse library of derivatives. For instance, a palladium-catalyzed Suzuki coupling might selectively react at the C(sp²)-Br bond, while a subsequent radical-mediated reaction could target the C(sp³)-Br bond.

Intramolecular Cyclization Reactions: The proximity of the two bromo-substituents could be leveraged to construct novel fused or spirocyclic heterocyclic systems through intramolecular cyclization reactions. These reactions could be triggered by various reagents, leading to unique molecular architectures.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could offer mild and selective methods for activating the C-Br bonds, enabling novel transformations that are not accessible through traditional thermal methods. numberanalytics.com

The following table outlines the potential for selective transformations:

| Transformation | Target C-Br Bond | Potential Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Aryl C(sp²)-Br | Pd(0) catalysts, boronic acids | Aryl-substituted pyridines |

| Buchwald-Hartwig Amination | Aryl C(sp²)-Br | Pd catalysts, amines | Amino-substituted pyridines |

| Radical Addition | Alkyl C(sp³)-Br | Radical initiators, alkenes/alkynes | Functionalized side chains |

| Nucleophilic Substitution | Alkyl C(sp³)-Br | Nucleophiles (e.g., NaN₃, KCN) | Azido or cyano functionalized side chains |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of complex molecules. mdpi.com For this compound, computational modeling can provide valuable insights into:

Bond Dissociation Energies: Calculating the bond dissociation energies of the two C-Br bonds can help predict their relative reactivity and guide the development of selective transformations.

Transition State Analysis: Modeling the transition states of potential reactions can help to understand the factors that control regioselectivity and stereoselectivity.

In Silico Screening: Computational screening of different catalysts and reaction conditions can accelerate the discovery of optimal synthetic protocols, reducing the need for extensive experimental work. nih.gov

Integration of Automated Synthesis and Artificial Intelligence in Pyridine Chemistry

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research. illinois.edu In the context of complex pyridine derivatives, this integration can:

Accelerate Reaction Optimization: Automated systems can perform a large number of experiments in a high-throughput manner, rapidly identifying the optimal conditions for the synthesis and functionalization of molecules like this compound. illinois.edu

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, guiding the design of synthetic routes and the selection of reagents. arxiv.orgnih.gov

Discovery of Novel Reactivity: AI algorithms can analyze vast datasets of chemical information to identify novel reactivity patterns and propose new synthetic transformations that may not be apparent to human chemists. nih.gov

Contribution to Fundamental Heterocyclic Chemistry and Scaffold Diversification

The study of complex pyridine derivatives like this compound contributes significantly to the fundamental understanding of heterocyclic chemistry. The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.netrsc.orgrsc.org The development of new methods to synthesize and functionalize such complex pyridines will expand the accessible chemical space for drug discovery and materials science. nih.gov

The diversification of the this compound scaffold could lead to the discovery of new molecules with a wide range of applications, including:

Pharmaceuticals: As building blocks for the synthesis of novel drug candidates. The pyridine ring is a key component in many biologically active compounds. ijnrd.org

Agrochemicals: For the development of new pesticides and herbicides.

Materials Science: As components of organic light-emitting diodes (OLEDs), sensors, and catalysts. The electronic properties of the pyridine ring can be tuned by the introduction of different substituents.

The exploration of this and other complex pyridine derivatives will undoubtedly lead to new discoveries and a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine?

Answer:

The synthesis typically involves Mitsunobu coupling or palladium-catalyzed cross-coupling to introduce substituents. For example, a brominated pyridine core (e.g., 3-bromo-2-hydroxymethylpyridine) can react with a brominated alkyl group (e.g., 3-bromo-2-methylpropyl bromide) using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dichloromethane at 0–5°C . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for confirming structure and purity.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–1.5 ppm). ¹³C NMR confirms bromine-induced deshielding .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- IR Spectroscopy : Detect functional groups (e.g., C-Br stretches ~550–600 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation .

Advanced: How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors. The 3-bromo group on pyridine is more reactive toward Suzuki-Miyaura coupling due to its electron-withdrawing effect. Use Pd(OAc)₂ with o-tolylphosphine as a ligand to enhance selectivity for the 3-position. For example, coupling with arylboronic acids in dioxane/water (4:1) at 80°C yields biaryl derivatives . Monitor reaction progress via TLC and optimize equivalents of sodium carbonate (3–5 eq) to minimize side reactions.

Advanced: How do substituents influence the compound’s solubility and reactivity?

Answer:

- Solubility : The bromine atoms and hydrophobic 2-methylpropyl group reduce water solubility. Use DMSO or DMF for dissolution in polar solvents .

- Reactivity : The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (e.g., amination at the 6-position with NaN₃ in DMF at 120°C). Steric hindrance from the 2-methylpropyl group may slow reactions at adjacent positions .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and predict activation energies for cross-coupling reactions.

- Molecular Docking : Assess interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies) using AutoDock Vina .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

Variations arise from reagent purity (e.g., DIAD freshness), temperature control (±2°C tolerance), or catalyst loading (5–10% Pd). Reproduce protocols with strict anhydrous conditions (e.g., molecular sieves in solvent) and characterize intermediates to isolate yield-limiting steps .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated bromine loss.

- Inert Atmosphere : Store under argon to prevent oxidation.

- Lyophilization : For hygroscopic batches, lyophilize and seal in amber vials .

Advanced: How to scale up synthesis without compromising purity?

Answer:

- Continuous Flow Systems : Improve reaction control and reduce exotherms.

- Crystallization Optimization : Use ethanol/water mixtures (7:3) for recrystallization, achieving >99% purity .

- Process Analytics : Implement inline FTIR to monitor bromine retention .

Advanced: What are the implications of steric effects in derivatization?

Answer:

The 2-methylpropyl group creates steric hindrance, limiting access to the pyridine ring’s 2-position. Use bulky ligands (e.g., SPhos) in cross-coupling to favor less hindered positions. For SNAr reactions, employ microwave irradiation (150°C, 30 min) to overcome kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.